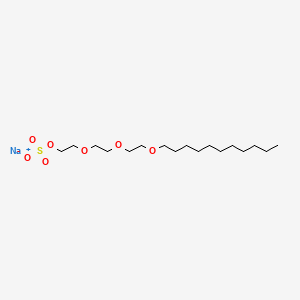
Sodium 2-(2-(2-undecoxyethoxy)ethoxy)ethyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(2-(2-undecoxyethoxy)ethoxy)ethyl sulfate is a chemical compound known for its surfactant properties. It is commonly used in various industries, including personal care products, detergents, and cleaning agents . The compound has the chemical formula C20H42NaO7S and is recognized for its ability to reduce surface tension, making it an effective ingredient in formulations requiring emulsification and foaming.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(2-(2-undecoxyethoxy)ethoxy)ethyl sulfate typically involves the reaction of undecanol with ethylene oxide to form undecoxyethoxyethanol. This intermediate is then further reacted with ethylene oxide to produce undecoxyethoxyethoxyethanol. Finally, the compound is sulfated using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The sulfation step is particularly critical and is often carried out in specialized equipment to handle the exothermic nature of the reaction. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(2-(2-undecoxyethoxy)ethoxy)ethyl sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in hydrolysis reactions under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide.
Hydrolysis Reactions: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
The major products formed from these reactions include undecoxyethoxyethanol and its derivatives. Hydrolysis of the sulfate group results in the formation of the corresponding alcohol and sulfuric acid .
Scientific Research Applications
Sodium 2-(2-(2-undecoxyethoxy)ethoxy)ethyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.
Industry: Widely used in the formulation of detergents, shampoos, and other personal care products due to its excellent foaming and emulsifying properties .
Mechanism of Action
The mechanism of action of Sodium 2-(2-(2-undecoxyethoxy)ethoxy)ethyl sulfate involves its surfactant properties. The compound reduces surface tension by aligning at the interface between water and oil, thereby stabilizing emulsions. It disrupts cell membranes by integrating into the lipid bilayer, leading to cell lysis. This property is particularly useful in biological applications where cell disruption is required .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-(2-dodecyloxyethoxy)ethyl sulfate
- Sodium tetradecyl sulfate
- Sodium lauryl ether sulfate
Comparison
Sodium 2-(2-(2-undecoxyethoxy)ethoxy)ethyl sulfate is unique due to its specific ethoxyethoxyethoxy chain, which imparts distinct solubility and surfactant properties. Compared to Sodium 2-(2-dodecyloxyethoxy)ethyl sulfate, it has a slightly different hydrophobic tail length, affecting its micelle formation and critical micelle concentration. Sodium lauryl ether sulfate, on the other hand, has a simpler structure and is more commonly used in household products .
Properties
CAS No. |
25446-77-9 |
|---|---|
Molecular Formula |
C17H35NaO7S |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
sodium;2-[2-(2-undecoxyethoxy)ethoxy]ethyl sulfate |
InChI |
InChI=1S/C17H36O7S.Na/c1-2-3-4-5-6-7-8-9-10-11-21-12-13-22-14-15-23-16-17-24-25(18,19)20;/h2-17H2,1H3,(H,18,19,20);/q;+1/p-1 |
InChI Key |
YNZOPEQDRREAHC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCOCCOCCOCCOS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


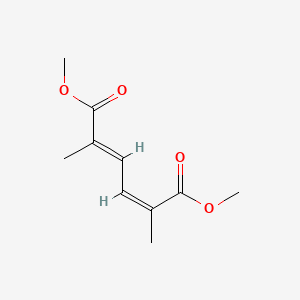
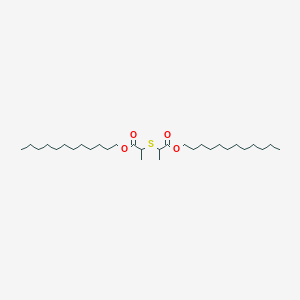
![[2-(Aminomethyl)-1H-pyrrol-3-yl]acetic acid](/img/structure/B14705454.png)
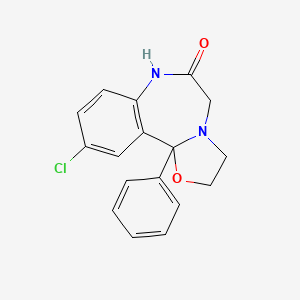
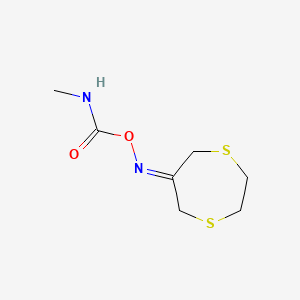
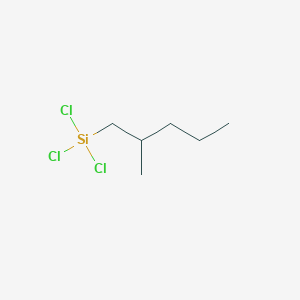

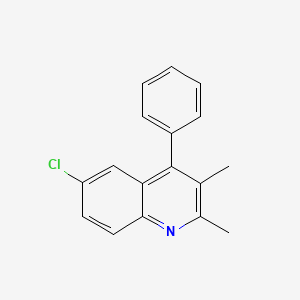
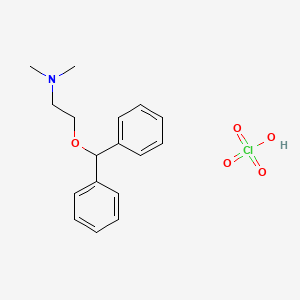
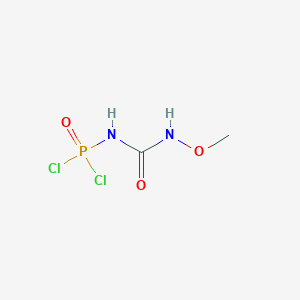

![4-[(e)-Phenyldiazenyl]phenyl methylcarbamate](/img/structure/B14705508.png)


